![molecular formula C7H11Cl3N2 B2609585 2-(Aminomethyl)-5-chloroaniline;dihydrochloride CAS No. 2551117-16-7](/img/structure/B2609585.png)
2-(Aminomethyl)-5-chloroaniline;dihydrochloride
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Description
2-(Aminomethyl)-5-chloroaniline;dihydrochloride, also known as SJA6017, is a chemical compound with the molecular formula C8H12Cl2N2. It is a white to off-white crystalline powder that is soluble in water. SJA6017 has been widely studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
Environmental Remediation
Sequential Reductive Dehalogenation of Chloroanilines
Chloroaniline compounds, including those related to 2-(Aminomethyl)-5-chloroaniline, have been studied for their biodegradation potential in polluted aquifers. The research found that microorganisms can catalyze the sequential reductive dehalogenation of chloroanilines under methanogenic conditions, suggesting a novel approach for bioremediation of environments contaminated with chloroaniline compounds (E. Kuhn & J. M. Suflita, 1989).
Material Science
Structural and Optical Properties of Quinoline Derivatives
Research into the structural and optical properties of certain quinoline derivatives, including analogs of 2-(Aminomethyl)-5-chloroaniline, has been conducted. These studies have focused on thin films of the compounds for potential applications in electronics and optics. The findings include detailed analyses of their polycrystalline nature, optical properties, and the implications for electronic and photovoltaic applications (H. Zeyada, M. El-Nahass, & M. M. El-Shabaan, 2016).
Chemical Synthesis and Reactivity
Aminoethinylation Reactions
Studies on the chemical reactivity of chloroaniline derivatives, including those structurally related to 2-(Aminomethyl)-5-chloroaniline, have investigated their role in aminoethinylation reactions. These reactions are crucial for the synthesis of various organic compounds with potential applications in pharmaceuticals and agrochemicals (G. Himbert & Wolfgang Brunn, 1985).
Environmental Chemistry and Toxicology
Degradation and Toxicity Evaluation of Chloroaniline in Wastewater
Ionizing radiation has been explored as a method to degrade chloroaniline compounds in chemical wastewater, which are difficult to remove through conventional treatment. This study provides insight into the degradation mechanisms and evaluates the toxicity reduction potential, offering an alternative treatment option for chloroaniline-contaminated wastewater (Shizong Wang & Jianlong Wang, 2021).
Synthesis of Heterocyclic Derivatives
Synthesis of New Heterocyclic Compounds
Research into the synthesis of new heterocyclic derivatives from 1-amino-2-methylindoline, a compound related to 2-(Aminomethyl)-5-chloroaniline, has led to the discovery of various new compounds with potential applications in pharmaceuticals. These studies underline the importance of chloroaniline derivatives in the development of new medicinal agents (L. Peyrot et al., 2001).
properties
IUPAC Name |
2-(aminomethyl)-5-chloroaniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.2ClH/c8-6-2-1-5(4-9)7(10)3-6;;/h1-3H,4,9-10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRPVNHSZGTPQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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